5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-nitrophenyl group and two methyl groups attached to the oxazole ring
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole typically involves a multi-step process. One common method is the Knoevenagel condensation followed by a Michael addition. In this process, 4-nitrobenzaldehyde reacts with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as proline or other organocatalysts. The reaction is carried out in a suitable solvent like polyethylene glycol (PEG-400) at room temperature . The product is then isolated and purified through recrystallization.
Analyse Chemischer Reaktionen
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole can be compared with other similar compounds such as:
2,2’-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one): This compound also contains a 5,5-dimethyl group and is used in similar applications.
2,2’-[(4-Hydroxy-3-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Another related compound with a nitrophenyl group, used in biological and chemical research. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10316-85-5 |
---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(4-nitrophenyl)-4H-1,3-oxazole |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)7-12-10(16-11)8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
GDLNJKDMUICNPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.